molecular formula C8H10O3S B11927885 Ethyl 4-methoxythiophene-3-carboxylate CAS No. 20946-39-8

Ethyl 4-methoxythiophene-3-carboxylate

Cat. No.: B11927885
CAS No.: 20946-39-8
M. Wt: 186.23 g/mol
InChI Key: QMQQJHXGJGQYQM-UHFFFAOYSA-N
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Description

Ethyl 4-methoxythiophene-3-carboxylate is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxythiophene-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-methoxythiophene-3-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxythiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Ethyl 4-methoxythiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxythiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-methoxythiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 2-thiophenecarboxylate
  • Mthis compound
  • Ethyl 3-thiophenecarboxylate

Uniqueness

The presence of the methoxy group at the 4-position and the ester group at the 3-position makes this compound unique

Properties

CAS No.

20946-39-8

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl 4-methoxythiophene-3-carboxylate

InChI

InChI=1S/C8H10O3S/c1-3-11-8(9)6-4-12-5-7(6)10-2/h4-5H,3H2,1-2H3

InChI Key

QMQQJHXGJGQYQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC=C1OC

Origin of Product

United States

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